![molecular formula C13H17NSn B13914529 5-Methyl-4-(trimethylstannyl)isoquinoline](/img/structure/B13914529.png)
5-Methyl-4-(trimethylstannyl)isoquinoline
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Overview
Description
5-Methyl-4-(trimethylstannyl)isoquinoline: is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylstannyl group in this compound adds unique properties, making it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trimethylstannyl)isoquinoline typically involves the introduction of the trimethylstannyl group to the isoquinoline core. One common method is the stannylation reaction, where a stannylating agent such as trimethyltin chloride is used in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-4-(trimethylstannyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced isoquinoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups replacing the trimethylstannyl group.
Scientific Research Applications
Chemistry: 5-Methyl-4-(trimethylstannyl)isoquinoline is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It serves as a model compound for understanding the biological activities of isoquinoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoquinoline derivatives are known for their anti-cancer, anti-malarial, and anti-inflammatory properties, making this compound a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trimethylstannyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoquinoline core can interact with various pathways, including those involved in cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
Isoquinoline: The parent compound, lacking the trimethylstannyl group.
5-Methylisoquinoline: Similar structure but without the trimethylstannyl group.
4-(Trimethylstannyl)isoquinoline: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trimethylstannyl)isoquinoline is unique due to the presence of both the methyl and trimethylstannyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethylstannyl group enhances its reactivity and binding affinity, while the methyl group can influence its electronic and steric properties.
Biological Activity
5-Methyl-4-(trimethylstannyl)isoquinoline is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
This compound belongs to the isoquinoline family, which is known for a variety of biological activities. The trimethylstannyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for evaluating the biological potential of isoquinoline derivatives. The presence of the trimethylstannyl group may influence the compound's interaction with various biological targets, including enzymes and receptors.
Anticancer Properties
Several studies have highlighted the anticancer properties of isoquinoline derivatives. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
- Case Study : A recent study demonstrated that isoquinoline derivatives exhibited potent cytotoxic effects against various cancer cell lines, such as HCT116 and HepG2, with IC50 values as low as 14 nM for certain derivatives .
Compound | Cell Line | IC50 (nM) |
---|---|---|
ZL3 | A549 | 3 |
ZL3 | HCT116 | 10 |
ZL3 | HepG2 | 15 |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may act through:
- Topoisomerase Inhibition : Similar isoquinoline compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription .
- Apoptosis Induction : Studies suggest that these compounds can induce apoptosis in cancer cells by altering the Bax/Bcl-2 ratio, promoting cell death .
Neuroprotective Effects
Isoquinolines are also being explored for their neuroprotective properties. Some derivatives have shown potential in modulating neuroinflammation and protecting against neurodegenerative diseases.
- Research Findings : Isoquinoline alkaloids have been noted for their ability to interact with neurotransmitter receptors, which may contribute to their neuroprotective effects .
Toxicity and Safety Profile
The safety profile of this compound is an essential aspect of its evaluation. Preliminary studies indicate that while some isoquinoline derivatives exhibit cytotoxicity at high concentrations, they may also possess a therapeutic window where beneficial effects can be observed without significant toxicity.
Properties
Molecular Formula |
C13H17NSn |
---|---|
Molecular Weight |
305.99 g/mol |
IUPAC Name |
trimethyl-(5-methylisoquinolin-4-yl)stannane |
InChI |
InChI=1S/C10H8N.3CH3.Sn/c1-8-3-2-4-9-7-11-6-5-10(8)9;;;;/h2-4,6-7H,1H3;3*1H3; |
InChI Key |
NKTIPORHSAQNQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NC=C2[Sn](C)(C)C |
Origin of Product |
United States |
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